molecular formula C12H15BN2O2S B6266054 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 1580489-60-6

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B6266054
CAS No.: 1580489-60-6
M. Wt: 262.1
InChI Key:
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a boronic ester group attached to a thiazolo[5,4-b]pyridine core

Biochemical Analysis

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the borylation process, such as palladium catalysts, which are essential for forming pinacol benzyl boronate . Additionally, it participates in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are essential factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into various biochemical reactions . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine typically involves the following steps:

  • Boronic Acid Formation: The boronic acid moiety is often prepared by reacting a suitable boronic acid derivative, such as pinacolborane, with a thiazolo[5,4-b]pyridine precursor.

  • Coupling Reaction: The boronic acid derivative is then coupled with the thiazolo[5,4-b]pyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form boronic acids or boronic esters.

  • Substitution: The boronic acid group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed by the reaction of boronic acids with alcohols or phenols.

  • Borates: Formed by the oxidation of boronic acids.

  • Substitution Products: Various substituted boronic acids or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine is used as a probe to study biological systems. Its boronic acid group can interact with various biomolecules, making it a valuable tool for biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new therapeutic agents, particularly kinase inhibitors, which are important in the treatment of cancer and other diseases.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and pharmaceuticals. Its ability to form stable boronic esters makes it useful in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine exerts its effects involves its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, which are common in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simple boronic acid used in various cross-coupling reactions.

  • Pinacolboronic Acid: A boronic acid derivative with a pinacol ester group, commonly used in Suzuki-Miyaura coupling reactions.

  • Benzothiazole Derivatives: Compounds with a similar heterocyclic structure used in medicinal chemistry.

Uniqueness: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine is unique due to its combination of the boronic acid group and the thiazolo[5,4-b]pyridine core. This combination provides both the reactivity of boronic acids and the biological activity of thiazolo[5,4-b]pyridines, making it a versatile compound for various applications.

Properties

CAS No.

1580489-60-6

Molecular Formula

C12H15BN2O2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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